4-(3,4-dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
Description
This compound is a bicyclic heterocyclic molecule featuring an imidazo[4,5-c]pyridine core substituted with a 3,4-dimethoxyphenyl group at the 4-position, with two hydrochloride counterions. Key properties include:
- Molecular Formula: Likely C₁₄H₁₈Cl₂N₃O₂ (exact formula inferred from molecular weight and substituents) .
- Molecular Weight: 328.39 g/mol .
- CAS Number: 1159-15-5 .
- Purity: Typically 95% in commercial samples .
The 3,4-dimethoxyphenyl group enhances lipophilicity and may influence binding to biological targets such as kinases or neurotransmitter receptors. Its dihydrochloride form improves aqueous solubility for pharmaceutical applications.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.2ClH/c1-18-11-4-3-9(7-12(11)19-2)13-14-10(5-6-15-13)16-8-17-14;;/h3-4,7-8,13,15H,5-6H2,1-2H3,(H,16,17);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZRDNMTBAGDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CCN2)NC=N3)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 3,4-dimethoxyaniline with a suitable aldehyde or ketone to form an intermediate imidazo[4,5-c]pyridine derivative. This intermediate is then further modified to introduce the dihydrochloride moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing waste and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the imidazo[4,5-c]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 4-(3,4-dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is used to study biological processes and pathways. It can be employed as a tool to investigate the interactions between small molecules and biological targets.
Medicine: In the medical field, this compound has potential therapeutic applications. It may be used in the development of new drugs for the treatment of various diseases. Its unique structure and properties make it a candidate for further research and development.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-(3,4-dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related imidazo[4,5-c]pyridine derivatives:
*Note: Molecular weight for 4-(4-Fluorophenyl)-... includes a carboxylic acid group in one derivative (CAS 782441-07-0, C₁₃H₁₂FN₃O₂, 261.25 g/mol) .
Key Structural and Functional Differences
- Halogenated Phenyl Groups (e.g., 4-Fluorophenyl, 5-Chloro-2-Fluorophenyl): Improve metabolic stability and binding to hydrophobic pockets in enzymes .
- are synthesized via reductive amination or cyclization reactions using Na₂S₂O₄ or HOAc (acetic acid) . Similar compounds (e.g., 6-Chloro-2-(1,3-dimethyl-pyrazol-4-yl)-...) employ multicomponent reactions with aldehydes and amines under heating (80°C) .
Pharmacological and Industrial Relevance
- Pesticide Development: Compounds like 4-(5-Chloro-2-Fluorophenyl)-... were prioritized in shape-based similarity studies for neonicotinoid-like activity . The target compound’s dimethoxy group may offer distinct binding modes in pest acetylcholine receptors.
- Kinase Inhibition : Imidazo[4,5-b]pyridine analogs (e.g., 6-Chloro-2-(1,3-dimethyl-pyrazol-4-yl)-...) show potent kinase inhibitory activity, suggesting the target compound could be optimized for similar targets .
Biological Activity
4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₇N₃O₂
- Molecular Weight : 245.30 g/mol
- CAS Number : 1214189-02-2
The compound features a complex imidazo[4,5-c]pyridine structure that is known for its diverse biological activities.
The biological activity of this compound has been linked to its ability to interact with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors involved in disease pathways. The interactions are primarily through:
- Hydrogen Bonding : Facilitating binding with target proteins.
- Hydrophobic Interactions : Enhancing the stability of the ligand-receptor complex.
- π-π Stacking : Contributing to the specificity of binding.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[4,5-c]pyridine exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The compound has been shown to effectively inhibit biofilm formation in pathogenic bacteria.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies:
- Cytotoxicity Assays : It has been tested against several cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer), with promising results indicating significant cell growth inhibition .
- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through modulation of apoptotic pathways and disruption of microtubule dynamics .
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Evaluation :
Data Tables
| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 μg/mL |
| Antimicrobial | Staphylococcus epidermidis | 0.25 μg/mL |
| Anticancer | MCF-7 | 0.46 μM |
| Anticancer | NCI-H460 | IC50 = 0.03 μM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
